1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a pyrrolidinone core
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.
Introduction of the Hydroxy-Methoxyphenyl Group: This step involves the reaction of a phenol derivative with methoxy and hydroxy substituents.
Formation of the Pyrrolidinone Core: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
1-[(2-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methylamino]pyrrolidin-2-one: This compound lacks the hydroxy group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-25-18-7-6-13(8-17(18)23)10-21-15-9-19(24)22(12-15)11-14-4-2-3-5-16(14)20/h2-8,15,21,23H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBPHLDXFFXJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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